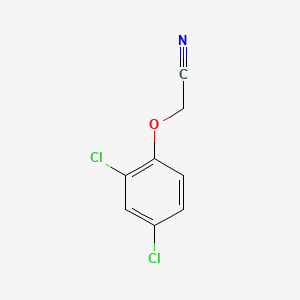

2-(2,4-Dichlorophenoxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDMPLNZSJLFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960163 | |

| Record name | (2,4-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3956-63-6 | |

| Record name | 3956-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-Dichlorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLOROPHENOXYACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2,4-Dichlorophenoxy)acetonitrile, a key intermediate in various chemical and pharmaceutical applications. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a substituted phenoxyacetonitrile derivative. The core structure, featuring a dichlorinated phenyl ring linked to an acetonitrile group via an ether bond, makes it a valuable building block in organic synthesis. Its synthesis is primarily achieved through the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.

Synthesis Pathway

The principal route for the synthesis of this compound involves the reaction of 2,4-dichlorophenol with chloroacetonitrile. This reaction is a classic example of the Williamson ether synthesis.

The synthesis proceeds in two conceptual steps:

-

Deprotonation of the Phenol: The phenolic hydroxyl group of 2,4-dichlorophenol is acidic and can be deprotonated by a suitable base to form the corresponding 2,4-dichlorophenoxide ion. This phenoxide is a potent nucleophile.

-

Nucleophilic Substitution: The 2,4-dichlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetonitrile. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage, yielding this compound.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials:

-

2,4-Dichlorophenol

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous) or Sodium Hydride

-

Acetone or Acetonitrile (anhydrous)

-

Dichloromethane or Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as acetone or acetonitrile, to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Addition of Chloroacetonitrile: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Figure 2: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported. However, based on similar Williamson ether syntheses involving substituted phenols, the following table summarizes expected and reported parameters for analogous reactions. Researchers should optimize these conditions for the specific synthesis of the target compound.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2,4-Dichlorophenol | 1.0 eq | Limiting reagent |

| Chloroacetonitrile | 1.0 - 1.2 eq | A slight excess can drive the reaction to completion |

| Base (e.g., K2CO3) | 1.2 - 2.0 eq | Sufficient to deprotonate the phenol and neutralize any HCl formed |

| Reaction Conditions | ||

| Solvent | Acetone, Acetonitrile, DMF | Anhydrous conditions are preferred |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate |

| Reaction Time | 4 - 24 hours | Monitored by TLC for completion |

| Yield | ||

| Expected Yield | 70 - 95% | Highly dependent on reaction conditions and purification method |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure by showing the characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry (MS): Will determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Will show the characteristic absorption bands for the C-O-C ether linkage, the C≡N nitrile group, and the aromatic C-Cl bonds.

-

Melting Point: A sharp melting point range will indicate the purity of the crystalline product.

Safety Considerations

-

2,4-Dichlorophenol: Is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Chloroacetonitrile: Is toxic and a lachrymator. Handle with extreme care in a fume hood.

-

Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle under an inert atmosphere. Potassium carbonate is an irritant.

-

Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a straightforward and efficient method. This guide provides a foundational understanding of the reaction, a detailed, albeit generalized, experimental protocol, and key quantitative parameters to aid researchers in the successful synthesis and characterization of this important chemical intermediate. Optimization of the reaction conditions will be necessary to achieve high yields and purity.

Physicochemical properties of 2-(2,4-Dichlorophenoxy)acetonitrile

An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-Dichlorophenoxy)acetonitrile

Introduction

This compound, also known as 2,4-Dichlorophenylacetonitrile or 2,4-Dichlorobenzyl cyanide, is an organic compound with the chemical formula C₈H₅Cl₂N.[1][2] It is a nitrile derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds.[3][4] This compound serves as a key intermediate in the synthesis of various chemicals, including pharmaceuticals.[1] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its study.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. These properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(2,4-dichlorophenyl)acetonitrile | [2] |

| Synonyms | (2,4-Dichlorophenyl)acetonitrile, 2,4-Dichlorobenzyl cyanide | [2][5] |

| CAS Number | 6306-60-1 | [2] |

| Molecular Formula | C₈H₅Cl₂N | [1][2] |

| Molecular Weight | 186.03 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystalline solid | [1][6] |

| Melting Point | 58-61 °C | [1] |

| Boiling Point | 306.06 °C (rough estimate) | [1] |

| Density | 1.4274 g/cm³ (rough estimate) | [1] |

| Vapor Pressure | 0.00299 mmHg at 25°C | [1] |

| Solubility | Soluble in methanol | [1] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound. This section outlines common experimental procedures.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (a related compound)

A common method for synthesizing the parent acid, 2,4-D, involves the condensation of 2,4-dichlorophenol with a haloacetate, followed by hydrolysis and acidification.[7]

Materials:

-

2,4-dichlorophenol

-

Anhydrous sodium carbonate

-

Methyl chloroacetate

-

Tetrabutylammonium bromide (catalyst)

-

30% Concentrated hydrochloric acid

Procedure:

-

Charge a reaction vessel with 12.0 mol of 2,4-dichlorophenol, 18.0 mol of anhydrous sodium carbonate, 18.0 mol of methyl chloroacetate, and a catalytic amount of tetrabutylammonium bromide.[7]

-

Heat the mixture to 80-85 °C.[7]

-

After the reaction is complete, cool the mixture to 70 °C.[7]

-

Slowly add 30% concentrated hydrochloric acid dropwise over several hours until the pH of the solution reaches 1-2.[7]

-

Cool the mixture to room temperature.[7]

-

Filter the resulting solid, wash with water, and dry to obtain 2,4-dichlorophenoxyacetic acid.[7]

Analytical Method: Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of 2,4-D and its derivatives in various matrices is often performed using HPLC with UV detection.[8][9]

Sample Preparation (Serum):

-

Take 100 μL of a serum sample and add it to a 1.5 mL Eppendorf tube.[9]

-

Add three times the volume of acetonitrile to the tube.[9]

-

Vortex-mix the sample for 3 minutes.[9]

-

Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.[9]

-

Filter the supernatant through a 0.22 μm nylon membrane filter into an LC vial for analysis.[9]

HPLC-UV Instrumental Conditions:

-

Column: C18 column (e.g., XDB-C18, 250 mm × 4.6 mm, 5 µm).[8][9]

-

Mobile Phase: A gradient elution using acetonitrile and 0.02 M ammonium acetate with 0.1% formic acid.[9]

-

Column Temperature: 40°C.[8]

Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of 2,4-D and its derivatives.

Caption: Synthesis workflow for 2,4-Dichlorophenoxyacetic Acid.

Caption: Analytical workflow for HPLC-UV determination.

References

- 1. chembk.com [chembk.com]

- 2. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. pschemicals.com [pschemicals.com]

- 6. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 8. deswater.com [deswater.com]

- 9. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide to the Structural Analysis of 2-(2,4-Dichlorophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-(2,4-dichlorophenoxy)acetonitrile, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from closely related analogues and derivatives to predict its structural and spectroscopic characteristics. It outlines a plausible synthetic route, details predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and presents a computational structural analysis. This document is intended to serve as a foundational resource for researchers working with or planning to synthesize this compound.

Introduction

This compound belongs to the family of phenoxyacetonitrile derivatives. Its structural similarity to the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) suggests potential biological activity. The replacement of the carboxylic acid moiety with a nitrile group significantly alters the electronic and steric properties of the molecule, which could lead to novel applications in medicinal chemistry and materials science. This guide provides a detailed theoretical and comparative analysis of its structure.

Predicted Molecular Structure and Properties

The molecular structure of this compound consists of a 2,4-dichlorophenoxy group linked to an acetonitrile moiety through an ether bond.

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₅Cl₂NO | - |

| Molecular Weight | 202.04 g/mol | - |

| XLogP3 | 2.6 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 2 | PubChem (Predicted) |

Synthesis and Experimental Protocols

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Preparation of Sodium 2,4-Dichlorophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 2,4-dichlorophenol in a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

-

Add one equivalent of sodium hydroxide (or a stronger base like sodium hydride) portion-wise to the solution at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide salt.

-

Nucleophilic Substitution: To the resulting solution, add 1.1 equivalents of chloroacetonitrile.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate of sodium chloride forms, remove it by filtration.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

Direct spectroscopic data for this compound is scarce. The following data is predicted based on the analysis of structurally related compounds, including derivatives of 2-(2,4-dichlorophenoxy)acetic acid and other substituted phenoxyacetonitriles.[3][4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic and aliphatic regions. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The methylene protons will appear as a singlet.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.4 | d | ~2.5 |

| H-5 | ~7.2 | dd | ~8.8, 2.5 |

| H-3 | ~7.0 | d | ~8.8 |

| -OCH₂- | ~4.8 | s | - |

Predicted spectrum in CDCl₃ relative to TMS.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N | ~115 |

| C-1 (C-O) | ~152 |

| C-2 (C-Cl) | ~126 |

| C-3 | ~115 |

| C-4 (C-Cl) | ~130 |

| C-5 | ~128 |

| C-6 | ~130 |

| -OCH₂- | ~55 |

Predicted spectrum in CDCl₃ relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a sharp absorption band for the nitrile group and several bands corresponding to the substituted aromatic ring and the ether linkage.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N stretch | 2240 - 2260 | Medium, Sharp |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| C-O-C stretch (ether) | 1200 - 1250 | Strong |

| C-Cl stretch | 700 - 850 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The isotopic pattern of the two chlorine atoms will be a key feature in identifying chlorine-containing fragments.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 201/203/205 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 162/164 | [M - CH₂CN]⁺ | Loss of the acetonitrile methylene group, corresponding to the 2,4-dichlorophenoxy cation. |

| 126/128 | [C₆H₃Cl₂]⁺ | Loss of the ether oxygen. |

| 40 | [CH₂CN]⁺ | Acetonitrile methylene fragment. |

Crystallographic Analysis

As of the date of this publication, no public crystallographic data (e.g., CIF files) for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible databases. For closely related phenoxyacetonitrile derivatives, crystal structures often exhibit packing stabilized by weak intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking of the aromatic rings.[6] A detailed crystallographic analysis would require the successful growth of a single crystal of the title compound and subsequent X-ray diffraction analysis.

Biological Activity and Signaling Pathways

There is currently no available literature detailing the biological activity or mechanism of action for this compound. Its structural similarity to 2,4-D, a synthetic auxin, suggests that it could potentially interact with plant hormone signaling pathways. However, the nitrile group is a significant modification from the carboxylic acid of 2,4-D, and therefore, its biological effects cannot be directly extrapolated. Further research, including in vitro and in vivo studies, is required to elucidate any potential biological activity and associated signaling pathways.

Conclusion

This technical guide provides a foundational structural and spectroscopic profile of this compound based on a comprehensive analysis of related compounds. The proposed synthetic route offers a viable method for its preparation. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound. It is important to note the absence of experimental crystallographic and biological activity data, highlighting areas for future research. This guide is intended to facilitate further investigation into the chemical and potential biological properties of this molecule.

References

- 1. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 2. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile [mdpi.com]

In-Depth Technical Guide to the Spectral Data of 2-(2,4-Dichlorophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-(2,4-Dichlorophenoxy)acetonitrile (CAS No. 3956-63-6). Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents predicted spectral information and outlines the standard experimental protocols used to obtain such data. This information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 3956-63-6[1][2] |

| Molecular Formula | C₈H₅Cl₂NO |

| Molecular Weight | 202.04 g/mol |

| Chemical Structure | Cl₂C₆H₃OCH₂CN |

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.5 | d | Ar-H |

| ~7.3 | dd | Ar-H |

| ~7.0 | d | Ar-H |

| ~4.8 | s | -O-CH₂-CN |

Predictions are based on standard chemical shift libraries and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~152 | Ar-C-O |

| ~130 | Ar-C-Cl |

| ~129 | Ar-C-H |

| ~128 | Ar-C-Cl |

| ~125 | Ar-C-H |

| ~116 | Ar-C-H |

| ~115 | -CN |

| ~55 | -O-CH₂-CN |

Predictions are based on standard chemical shift libraries and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N (nitrile) stretch |

| ~1600-1450 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C (ether) stretch |

| ~850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and various fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key feature in identifying chlorine-containing fragments.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 201/203/205 | [M]⁺, Molecular ion peak cluster |

| 162/164 | [M - CH₂CN]⁺, Loss of the acetonitrile group |

| 133/135 | [ClC₆H₃O]⁺ |

| 99 | [ClC₅H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Protocol:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectral data analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for spectral data acquisition and analysis.

References

An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)acetonitrile (CAS Number: 3956-63-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-(2,4-Dichlorophenoxy)acetonitrile, a significant chemical intermediate in the synthesis of various organic compounds. This document consolidates available physicochemical data, outlines a probable synthesis pathway, and discusses toxicological considerations by referencing a structurally related and extensively studied herbicide.

Physicochemical Properties

This compound is a phenoxyacetic acid derivative characterized by a dichlorinated phenyl ring and a nitrile functional group.[1] These features contribute to its chemical reactivity and potential biological activity.[1] The compound is typically a white to off-white solid, soluble in organic solvents and less so in water.[1]

| Property | Value | Source(s) |

| CAS Number | 3956-63-6 | [2] |

| Molecular Formula | C₈H₅Cl₂NO | [2] |

| Molecular Weight | 202.04 g/mol | [3] |

| Melting Point | 46-48 °C | [4] |

| Boiling Point | 311.8 °C at 760 mmHg | [4] |

| Density | 1.372 g/cm³ | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents, less soluble in water. | [1] |

Synthesis Pathway

A plausible and commonly utilized method for the synthesis of this compound involves the Williamson ether synthesis. This reaction entails the condensation of 2,4-dichlorophenol with chloroacetonitrile in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorophenol in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Addition of Base: Add an excess of a weak base, such as anhydrous potassium carbonate, to the solution. The base will deprotonate the phenol to form the more nucleophilic phenoxide.

-

Addition of Chloroacetonitrile: Slowly add chloroacetonitrile to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Toxicological Data

Specific toxicological data, such as LD50 values, for this compound (CAS 3956-63-6) are not available in the public domain. However, given its structural similarity to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D, CAS 94-75-7), the toxicological profile of 2,4-D can serve as a valuable reference point for preliminary safety and handling assessments. It is crucial to note that this information is for a related compound and should be interpreted with caution.

Toxicological Data for 2,4-Dichlorophenoxyacetic acid (2,4-D)

| Parameter | Value | Species | Route | Source(s) |

| LD50 (Oral) | 699 mg/kg | Rat | Oral | [5] |

| LD50 (Oral) | 347 mg/kg | Mouse | Oral | [5] |

| LD50 (Oral) | 100 mg/kg | Dog | Oral | [5] |

| LD50 (Oral) | 500 mg/kg | Hamster | Oral | [5] |

2,4-D is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[6]

Analytical Methods

The analysis of related phenoxyacetic acid herbicides like 2,4-D is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS).[7][8] A general workflow for the analysis of such compounds in a given sample is outlined below.

Sample Preparation and Analysis Protocol (General)

-

Extraction: The analyte is extracted from the sample matrix using a suitable solvent. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[4] For solid samples, a solvent extraction followed by cleanup is typically employed.

-

Cleanup: The crude extract is purified to remove interfering substances. SPE is a widely used technique for this purpose.

-

Instrumental Analysis: The purified extract is then analyzed by HPLC-MS/MS or GC-MS. These techniques provide high sensitivity and selectivity for the detection and quantification of the target analyte.

Conclusion

This technical guide consolidates the available information on this compound (CAS 3956-63-6). While there are gaps in the publicly available data, particularly concerning detailed experimental protocols and specific toxicological information, this document provides a solid foundation for researchers and scientists working with this compound. The provided synthesis pathway and analytical workflow, along with the toxicological data for the related compound 2,4-D, offer valuable insights for further research and development. It is imperative to conduct all work with this chemical in a well-ventilated area, using appropriate personal protective equipment, and to perform a thorough risk assessment before commencing any experimental work.

References

- 1. CAS 3956-63-6: 2,4-Dichlorophenoxyacetonitrile [cymitquimica.com]

- 2. kemcal.com [kemcal.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. epa.gov [epa.gov]

- 8. deswater.com [deswater.com]

An In-depth Technical Guide on the Chemical Reactivity of 2-(2,4-Dichlorophenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenoxy)acetonitrile is a synthetic organic compound of interest in chemical research and potentially in the development of agrochemicals and pharmaceuticals. Its structure, featuring a 2,4-dichlorophenoxy group attached to an acetonitrile moiety, presents a unique combination of reactive sites. The electron-withdrawing nature of the dichlorophenoxy and nitrile groups activates the intervening methylene bridge, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the known and predicted chemical reactivity of this compound, supported by experimental protocols for key transformations and relevant quantitative data.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of the closely related isomer, 2-(2,4-Dichlorophenyl)acetonitrile, can provide a reasonable estimation.

| Property | Value (Estimated for this compound) | Reference |

| Molecular Formula | C₈H₅Cl₂NO | N/A |

| Molar Mass | 202.04 g/mol | N/A |

| Melting Point | 58-61 °C | [1] |

| Boiling Point | ~306 °C (rough estimate) | [1] |

| Appearance | White to off-white solid | [2] |

Synthesis

The primary synthetic route to this compound involves the Williamson ether synthesis, reacting 2,4-dichlorophenol with chloroacetonitrile in the presence of a base.

General Reaction

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for Williamson ether synthesis involving phenols and haloacetonitriles.

Materials:

-

2,4-Dichlorophenol

-

Chloroacetonitrile

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a stirred solution of 2,4-dichlorophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add chloroacetonitrile (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is centered around three main regions: the activated methylene group, the nitrile functional group, and the aromatic ring.

Reactions at the Activated Methylene Group

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of the adjacent nitrile and phenoxy groups. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then react with various electrophiles.

The carbanion can be readily alkylated with alkyl halides.

Caption: Alkylation of the active methylene group.

This protocol is based on established methods for the alkylation of activated nitriles.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the carbanion.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 2-(2,4-Dichlorophenoxy)butanenitrile.

Reactions of the Nitrile Group

The nitrile group can undergo a variety of transformations, including hydrolysis and reduction.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2,4-Dichlorophenoxyacetic acid (2,4-D).[3][4] This reaction proceeds through an intermediate amide.

Caption: Hydrolysis of the nitrile group.

This protocol is a general procedure for the acidic hydrolysis of nitriles.[4]

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent) and a 1:1 mixture of water and concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2,4-Dichlorophenoxyacetic acid.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde using milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H).[5][6]

Caption: Reduction of the nitrile group.

This protocol is adapted from standard procedures for the LiAlH₄ reduction of nitriles.[6]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Caution! LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen).

-

To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2,4-Dichlorophenoxy)ethan-1-amine.

-

The product can be further purified by distillation or by conversion to its hydrochloride salt.

Reactions on the Aromatic Ring

The 2,4-dichloro-substituted aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the ether linkage. Reactions on the ring would require harsh conditions and are not typically observed under standard laboratory procedures.

Potential Biological Activity and Signaling Pathways

2,4-D is a well-known synthetic auxin herbicide that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[9][10][11] At high concentrations, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[12] The primary mode of action involves binding to auxin receptors, which triggers a signaling cascade leading to the expression of auxin-responsive genes.

Hypothesized In Vivo Conversion and Mechanism of Action

Caption: Hypothesized bioactivation and mechanism of action.

Summary of Quantitative Data

Due to the limited availability of direct experimental data for this compound, the following table presents a combination of estimated values and data from analogous reactions. It is crucial to note that these are for guidance and may vary based on specific experimental conditions.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference (for analogous reaction) |

| Synthesis | 2,4-Dichlorophenol | Chloroacetonitrile, K₂CO₃, Acetone | This compound | >97% (for 2,4-D synthesis) | [11] |

| α-Alkylation | Arylacetonitriles | Alcohols, KOtBu, Toluene | α-Alkylated arylacetonitriles | High | [13] |

| Hydrolysis (Acidic) | Nitriles | Dilute HCl, Heat | Carboxylic Acids | Typically High | [3][4] |

| Reduction to Amine | Nitriles | LiAlH₄, Ether | Primary Amines | High | [6] |

| Reduction to Aldehyde | Nitriles | DIBAL-H, Toluene, -78°C | Aldehydes | Moderate to High | [5][14] |

Conclusion

This compound is a versatile chemical intermediate with significant potential for synthetic transformations. Its reactivity is dominated by the activated methylene group, which allows for facile carbon-carbon bond formation, and the nitrile group, which can be converted into other valuable functional groups such as carboxylic acids and amines. While direct experimental data on this specific compound is limited, a robust understanding of its chemical behavior can be inferred from the well-established reactivity of analogous activated nitriles. Further research into its biological activity is warranted to determine if it functions as a precursor to the herbicidally active 2,4-D in biological systems. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. chembk.com [chembk.com]

- 2. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. minio.scielo.br [minio.scielo.br]

- 10. m.youtube.com [m.youtube.com]

- 11. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Hydrolysis of 2-(2,4-Dichlorophenoxy)acetonitrile to 2,4-Dichlorophenoxyacetic Acid (2,4-D)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of 2-(2,4-dichlorophenoxy)acetonitrile to the widely used herbicide and plant growth regulator, 2,4-dichlorophenoxyacetic acid (2,4-D). This conversion is a critical step in certain synthetic routes to 2,4-D and related phenoxyacetic acid derivatives. This document outlines the fundamental reaction pathways, provides detailed experimental protocols for both acid and base-catalyzed hydrolysis, and presents quantitative data from analogous reactions to guide laboratory synthesis and process development.

Introduction to Nitrile Hydrolysis

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.

Under acidic conditions , the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water.[1] A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2][3]

In alkaline hydrolysis , a hydroxide ion directly attacks the electrophilic nitrile carbon.[3] This is followed by protonation to form an imidic acid, which tautomerizes to an amide. The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia.[2] Subsequent acidification is necessary to obtain the free carboxylic acid.[2]

Reaction Pathways and Mechanisms

The hydrolysis of this compound follows these general principles. The presence of the electron-withdrawing dichlorophenoxy group can influence the reactivity of the nitrile.

Acid-Catalyzed Hydrolysis

The acid-catalyzed pathway begins with the protonation of the nitrile, followed by nucleophilic attack by water to form a protonated imidic acid. Tautomerization yields a protonated amide, which, after deprotonation, gives the amide intermediate. Subsequent hydrolysis of the amide under acidic conditions yields 2,4-D and an ammonium ion.

Base-Catalyzed Hydrolysis

In the base-catalyzed mechanism, a hydroxide ion acts as the nucleophile, attacking the nitrile carbon. A series of proton transfers results in the formation of the amide intermediate. Further attack by hydroxide on the amide carbonyl group leads to a tetrahedral intermediate, which then collapses to form the carboxylate salt of 2,4-D and ammonia. The final product, 2,4-D, is obtained after acidification.

Quantitative Data and Reaction Conditions

| Substrate | Conditions | Solvent | Temperature | Time | Yield | Reference |

| Benzyl Cyanide | H₂SO₄ (conc.), H₂O | - | Reflux | 3 h | High | --INVALID-LINK-- |

| Benzyl Cyanide | HCl (15-37%) | - | 95 °C | 1-5 h | >95% | --INVALID-LINK-- |

| General Nitrile | 10% aq. NaOH or KOH | MeOH or EtOH | RT to 60 °C | 16 h | - | --INVALID-LINK-- |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for nitrile hydrolysis and are presented as a guide for the synthesis of 2,4-D from this compound.

Protocol 1: Acid-Catalyzed Hydrolysis

Materials and Equipment:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Deionized water

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) with a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC) until the starting material is consumed (typically 3-6 hours).

-

Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.

-

The solid product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times.

-

Combine the organic extracts and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,4-D by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Protocol 2: Base-Catalyzed Hydrolysis

Materials and Equipment:

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or methanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or methanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-4 eq).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC or another appropriate method until the starting material is no longer detectable (this may take several hours).

-

Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

The 2,4-D product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the solid product under vacuum. If further purification is needed, recrystallization can be performed.

Conclusion

The hydrolysis of this compound to 2,4-D is a robust and well-understood chemical transformation that can be effectively carried out using either acidic or alkaline conditions. The choice between the two methods may depend on the substrate's sensitivity to the reaction conditions and the desired purity of the final product. The protocols and data presented in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for the successful synthesis of 2,4-D in a laboratory setting. Researchers should consider these protocols as a starting point and may need to optimize conditions to achieve the desired yield and purity for their specific application.

References

Thermal Decomposition of 2-(2,4-Dichlorophenoxy)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted thermal decomposition of 2-(2,4-Dichlorophenoxy)acetonitrile. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from the thermal degradation of analogous compounds, including chlorinated aromatic hydrocarbons, aryl ethers, and organonitriles. A plausible decomposition pathway is proposed, initiated by the homolytic cleavage of the weakest bonds in the molecule. Detailed experimental protocols for investigating the thermal stability and decomposition products, utilizing Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), are presented. This document serves as a foundational resource for researchers interested in the thermal behavior of this and structurally related compounds.

Introduction

This compound is a molecule of interest in various chemical research domains. Understanding its thermal stability and decomposition pathways is crucial for safe handling, synthesis, and predicting its environmental fate under elevated temperatures. Thermal decomposition involves the breaking of chemical bonds, leading to the formation of smaller, often more volatile and reactive, molecular fragments. The specific products formed depend on the temperature, atmosphere, and the inherent bond strengths within the molecule. This guide will explore the theoretical aspects of its decomposition and provide practical experimental designs for its empirical study.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is predicted to proceed through a free-radical mechanism initiated by the cleavage of the weakest chemical bonds. Based on known bond dissociation energies, the ether C-O bond and the C-Cl bonds are the most likely points of initial fragmentation.

dot

Caption: Proposed thermal decomposition pathway of this compound.

Primary Fragmentation

The initiation of the decomposition is likely to be the homolytic cleavage of the ether bond (Ar-O-CH₂CN), which is generally weaker than the bonds within the aromatic ring. This would result in the formation of a 2,4-dichlorophenoxy radical and a cyanomethyl radical (•CH₂CN).

Secondary Reactions

The highly reactive radical species generated in the primary fragmentation will undergo a series of secondary reactions:

-

2,4-Dichlorophenoxy Radical: This radical can abstract a hydrogen atom from other molecules to form 2,4-dichlorophenol. At higher temperatures, it may undergo further fragmentation, including dechlorination to produce monochlorophenols or phenol, and even ring-opening to yield smaller gaseous products.

-

Cyanomethyl Radical (•CH₂CN): This radical can dimerize to form succinonitrile (NCCH₂CH₂CN) or abstract a hydrogen atom to form acetonitrile (CH₃CN).

-

Decomposition of Acetonitrile: At temperatures above 700°C, any acetonitrile formed will likely decompose further to produce hydrogen cyanide (HCN) and methane (CH₄).

Potential for Dioxin Formation

It is important to note that the pyrolysis of chlorinated phenolic compounds carries the risk of forming polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly in the presence of oxygen. Any experimental investigation must consider this possibility and incorporate appropriate analytical methods for their detection.

Data Presentation: Predicted Decomposition Products and Analytical Parameters

While quantitative yield data is not available for the target compound, the following tables summarize the expected products based on the decomposition of analogous compounds and provide typical parameters for experimental analysis.

Table 1: Predicted Thermal Decomposition Products of this compound

| Product Class | Specific Compounds | Rationale for Formation |

| Primary Products | 2,4-Dichlorophenol | Hydrogen abstraction by the 2,4-dichlorophenoxy radical. |

| Acetonitrile | Hydrogen abstraction by the cyanomethyl radical. | |

| Succinonitrile | Dimerization of the cyanomethyl radical. | |

| Secondary Products | Hydrogen Cyanide (HCN) | High-temperature decomposition of acetonitrile. |

| Methane (CH₄) | High-temperature decomposition of acetonitrile. | |

| Chlorinated Benzenes | Secondary reactions of the aromatic ring. | |

| Carbon Monoxide (CO) | Ring-opening of the phenoxy radical. | |

| Hydrogen Chloride (HCl) | Dechlorination reactions. | |

| Trace Byproducts | PCDDs/PCDFs | Recombination of chlorinated phenoxy radicals. |

Experimental Protocols

To empirically determine the thermal decomposition profile and products of this compound, a combination of Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is recommended.

dot

Caption: Workflow for the experimental analysis of thermal decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of the compound.

Table 2: Suggested TGA Experimental Parameters

| Parameter | Value | Rationale |

| Instrument | TGA/SDTA instrument | Standard for thermal analysis. |

| Sample Mass | 5-10 mg | Sufficient for accurate mass loss detection. |

| Crucible | Alumina or Platinum | Inert at high temperatures. |

| Atmosphere | Nitrogen (or Air) | Inert (N₂) or oxidative (Air) conditions. |

| Flow Rate | 50-100 mL/min | To ensure an inert/oxidative environment and remove volatile products. |

| Temperature Program | 25°C to 800°C | To cover the full range of potential decomposition. |

| Heating Rate | 10°C/min | A standard rate for initial screening. |

Methodology:

-

Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the selected gas (nitrogen for inert pyrolysis, air for oxidative decomposition) for at least 30 minutes to ensure a stable atmosphere.

-

Begin the temperature program, heating from 25°C to 800°C at a rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Table 3: Suggested Py-GC/MS Experimental Parameters

| Parameter | Value | Rationale |

| Pyrolyzer | Curie-point or furnace pyrolyzer | Provides rapid and reproducible heating. |

| Pyrolysis Temperature | 500°C, 600°C, 700°C | To investigate product distribution at different decomposition stages. |

| GC Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of organic compounds. |

| GC Oven Program | 40°C (hold 2 min) to 300°C at 10°C/min | To achieve good separation of decomposition products. |

| Carrier Gas | Helium | Inert carrier gas for GC-MS. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. |

| MS Scan Range | 35-550 m/z | To detect a wide range of potential fragments. |

Methodology:

-

Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) or place a small amount of the solid directly into a pyrolysis tube.

-

Evaporate the solvent if used.

-

Place the pyrolysis tube into the pyrolyzer.

-

Set the pyrolysis temperature and time.

-

Initiate the pyrolysis, which will rapidly heat the sample and inject the decomposition products into the GC-MS system.

-

The gas chromatograph will separate the individual components of the pyrolysis mixture.

-

The mass spectrometer will detect and fragment the separated components, generating a mass spectrum for each.

-

Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently unavailable, a scientifically robust prediction of its behavior can be made based on the known chemistry of its constituent functional groups. The proposed decomposition pathway, initiated by ether bond cleavage, provides a framework for understanding the potential products. The detailed experimental protocols for TGA and Py-GC/MS outlined in this guide offer a clear path for researchers to empirically validate these predictions and to fully characterize the thermal properties of this compound. Such studies are essential for ensuring its safe handling and for a complete understanding of its chemical lifecycle.

An In-depth Technical Guide to the Solubility of 2-(2,4-Dichlorophenoxy)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2,4-Dichlorophenoxy)acetonitrile. Due to the limited availability of quantitative solubility data for this specific compound, this guide also includes detailed solubility information for the structurally related and widely studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). This comparative data is intended to provide valuable context and predictive insights for researchers working with related chemical structures.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents logical workflows relevant to its application.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information is available.

| Solvent | Solubility |

| Methanol | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, but no precise quantitative value has been reported.

To provide a broader context for researchers, the following table summarizes the quantitative solubility of the closely related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). This data can be useful for estimating the potential solubility behavior of this compound in similar solvent systems.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 25 | 16.83 (in 400 mL) |

| Benzene | 28 | 0.94 |

| Carbon Disulfide | 29 | 0.63 |

| Carbon Tetrachloride | 25 | 0.16 |

| Diesel Oil | 25 | 0.08 |

| Kerosene | 25 | 0.08 |

| Dioxane | 31 | 78.5 |

| Ethanol (50%) | 25 | 10.3 |

| Ethanol (95%) | 25 | 100[2] |

| Ethyl Ether | 25 | 27.0 |

| Isopropanol | 31 | 24.8 |

| Methyl Isobutyl Ketone | 25 | 25 |

| o-Dichlorobenzene | 25 | 0.52 |

| Toluene | 25 | 0.058 |

Data sourced from PubChem CID 1486.[2]

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for this purpose.[3][4][5]

This protocol outlines the steps for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of the analyte at a specific temperature.

Materials:

-

Analyte (e.g., this compound)

-

Selected organic solvent(s)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials for sample collection

Procedure:

-

Preparation of the Supersaturated Solution: Add an excess amount of the solid analyte to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the sealed flasks in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. To separate the saturated solution from the excess solid, either centrifuge the samples at a high speed or filter the supernatant through a chemically inert filter (e.g., PTFE or nylon) with a pore size that will retain the solid particles. This step is critical to prevent undissolved solid from interfering with the concentration measurement.

-

Sample Dilution: Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the analyte.

-

Data Analysis: Calculate the solubility of the analyte in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagram illustrates the logical steps involved in the shake-flask method for determining equilibrium solubility.

Caption: A flowchart of the shake-flask method for solubility.

This compound serves as a precursor in the synthesis of various molecules. The diagram below illustrates a generalized synthetic pathway where it is used as a starting material.

References

An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)acetonitrile as an Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Dichlorophenoxy)acetonitrile, a key intermediate in the synthesis of various organic compounds, most notably the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This document details the synthesis of this intermediate, its chemical properties, and its primary application in the production of 2,4-D through hydrolysis. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers and professionals in the field of organic synthesis and agrochemical development.

Introduction

This compound, with the CAS number 3956-63-6, is an organic compound belonging to the phenoxyacetonitrile class.[1] Its structure, featuring a 2,4-dichlorophenoxy group attached to an acetonitrile moiety, makes it a valuable precursor in various synthetic pathways. The presence of the nitrile group allows for its conversion into other functional groups, primarily the carboxylic acid, making it a direct forerunner to 2,4-D.[1] This guide will focus on the synthesis of this compound and its principal conversion to 2,4-D.

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2,4-dichlorophenol (sodium 2,4-dichlorophenoxide) acts as the nucleophile, reacting with chloroacetonitrile.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2,4-Dichlorophenol

-

Chloroacetonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Solvent (e.g., acetone, ethanol, or butanone)

-

Reflux apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask, dissolve 2,4-dichlorophenol in a suitable solvent. Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenol and form the corresponding phenoxide salt.

-

Nucleophilic Substitution: To the solution of the phenoxide, add an equimolar amount of chloroacetonitrile.

-

Reaction: Heat the reaction mixture to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

Specific yield and purity data for the synthesis of this compound are not extensively reported. However, based on analogous Williamson ether syntheses, yields can be expected to be in the range of 70-95%, depending on the specific reaction conditions and purity of the starting materials.

| Parameter | Typical Range |

| Yield | 70-95% |

| Purity | >95% (after purification) |

| Reaction Time | 1-3 hours |

Application as an Intermediate: Synthesis of 2,4-D

The primary utility of this compound is as an intermediate in the synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D). This transformation is achieved through the hydrolysis of the nitrile functional group.

Reaction Scheme: Hydrolysis

The hydrolysis of the nitrile can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid.

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Hydrolysis

A general protocol for the hydrolysis of a phenoxyacetonitrile to the corresponding carboxylic acid is provided below.

Materials:

-

This compound

-

Strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH)

-

Water

-

Reflux apparatus

-

Ice bath

-

Filtration apparatus

Procedure (Acid-Catalyzed Hydrolysis):

-

Reaction Setup: In a round-bottom flask, suspend this compound in an excess of a strong aqueous acid (e.g., 6 M HCl).

-

Hydrolysis: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or GC-MS).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the 2,4-Dichlorophenoxyacetic acid.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Procedure (Base-Mediated Hydrolysis):

-

Reaction Setup: In a round-bottom flask, suspend this compound in an aqueous solution of a strong base (e.g., 30% NaOH).[2]

-